molecular formula C9H9F3N2O B13915500 N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine

Cat. No.: B13915500
M. Wt: 218.18 g/mol
InChI Key: JTYRHRHIXDWBRG-UHFFFAOYSA-N
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Description

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine is a compound that belongs to the class of trifluoromethyl-containing heterocyclesThe presence of the trifluoromethyl group (-CF3) in the molecule imparts significant stability and lipophilicity, making it an attractive candidate for drug development and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions or hydrogen bonding. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine is unique due to its specific structure, which combines the trifluoromethyl group with a dihydrofuro[2,3-B]pyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

N-methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine

InChI

InChI=1S/C9H9F3N2O/c1-13-6-4-15-8-5(6)2-3-7(14-8)9(10,11)12/h2-3,6,13H,4H2,1H3

InChI Key

JTYRHRHIXDWBRG-UHFFFAOYSA-N

Canonical SMILES

CNC1COC2=C1C=CC(=N2)C(F)(F)F

Origin of Product

United States

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